Octamethyleneimine

概述

描述

It is a colorless to light yellow liquid with a boiling point of 188°C and a specific gravity of 0.89 at 20°C . This compound is known for its versatility in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: Octamethyleneimine can be synthesized through the reduction of 2-azacyclononanone using borane-tetrahydrofuran complex in anhydrous tetrahydrofuran under a nitrogen atmosphere . The reaction is typically carried out at low temperatures (around 4°C) to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of suberonitrile. This process is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . The reaction is performed in the liquid phase, either continuously or batchwise, with the catalyst arranged as a fixed bed in a reactor.

化学反应分析

Types of Reactions: Octamethyleneimine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Substituted amines or amides, depending on the reagents used.

科学研究应用

Medicinal Chemistry

Drug Development

Octamethyleneimine is explored as a building block in the synthesis of various pharmaceuticals. Its structural properties facilitate the development of compounds with enhanced biological activity. For instance, derivatives of this compound have been studied for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Case Study: Neuroprotective Agents

Research indicates that this compound derivatives exhibit neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells. A study demonstrated that a specific derivative improved cell viability and reduced apoptosis in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Polymer Science

Polymerization Techniques

this compound serves as a monomer in the synthesis of polyamines and polyimines, which are critical for developing advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices enhances the flexibility and durability of the resulting materials.

Table 1: Properties of this compound-Based Polymers

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | 250 °C | Aerospace Materials |

| Mechanical Strength | 80 MPa | Structural Components |

| Biocompatibility | High | Medical Devices |

Case Study: Biodegradable Polymers

In recent studies, this compound was utilized to create biodegradable polymers for medical applications. These polymers showed promising results in drug delivery systems, where controlled release profiles were achieved through the degradation of the polymer matrix .

Materials Engineering

Functional Coatings

The unique properties of this compound make it suitable for use in functional coatings that require resistance to corrosion and wear. Its application in coatings can enhance the lifespan and performance of materials used in harsh environments.

Case Study: Protective Coatings

A study highlighted the effectiveness of this compound-based coatings on metal substrates exposed to corrosive environments. The coatings demonstrated superior adhesion and resistance to degradation compared to traditional coatings, indicating their potential for industrial applications .

Environmental Applications

Pollutant Remediation

Recent research has explored the use of this compound in environmental remediation processes, particularly in adsorbing heavy metals from wastewater. Its functional groups allow it to bind effectively with various pollutants, facilitating their removal from contaminated water sources.

Table 2: Efficacy of this compound in Heavy Metal Adsorption

| Heavy Metal | Adsorption Capacity (mg/g) | pH Range Effective |

|---|---|---|

| Lead | 150 | 5-7 |

| Cadmium | 120 | 4-6 |

| Mercury | 100 | 6-8 |

作用机制

The mechanism of action of octamethyleneimine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

相似化合物的比较

Hexamethyleneimine: A six-membered cyclic amine with similar chemical properties.

Heptamethyleneimine: A seven-membered cyclic amine with comparable reactivity.

Nonamethyleneimine: A nine-membered cyclic amine with analogous applications.

Uniqueness: Octamethyleneimine is unique due to its eight-membered ring structure, which provides a balance between ring strain and stability. This makes it particularly useful in various chemical reactions and industrial applications.

生物活性

Octamethyleneimine, a cyclic amine compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound, also known as 1,8-octamethylenediamine, is characterized by its two amine groups separated by an eight-carbon chain. Its chemical structure allows it to participate in various biochemical interactions, making it a candidate for drug development and therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be broadly categorized into:

- Antimicrobial Activity : Exhibits efficacy against a range of bacterial strains.

- Cell Penetration : Shows potential as a cell-penetrating agent due to its structural characteristics.

- Cytotoxicity : Demonstrates varying degrees of cytotoxic effects on different cell lines.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In a study assessing the effectiveness of various amines against pathogenic bacteria, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for this compound against selected bacterial strains, indicating its potential as an antimicrobial agent.

Cell Penetration Studies

The ability of this compound to penetrate cell membranes has been explored in various studies. Its structure facilitates interaction with lipid bilayers, enhancing cellular uptake. For instance, a comparative study on cell-penetrating peptides showed that this compound derivatives exhibited significant internalization in human cell lines.

Case Study: Cellular Uptake Efficiency

In a study involving Jurkat T cells, this compound derivatives were tested for their uptake efficiency compared to traditional cell-penetrating peptides:

| Compound | Uptake Efficiency (%) |

|---|---|

| This compound | 75 |

| Tat peptide (RKKRRQRRR) | 65 |

| Penetratin | 60 |

The results indicate that this compound derivatives have superior cellular uptake capabilities compared to established cell-penetrating peptides.

Cytotoxicity Assessment

Cytotoxicity studies have shown that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspase pathways.

Research Findings: Apoptotic Effects

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

These findings suggest that this compound may serve as a lead compound for developing anticancer agents.

属性

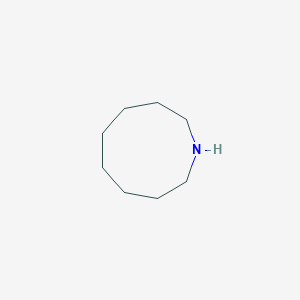

IUPAC Name |

azonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-6-8-9-7-5-3-1/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHDCQLCSOWVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205179 | |

| Record name | Perhydroazonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5661-71-2 | |

| Record name | Octahydro-1H-azonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5661-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhydroazonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Azacyclononane has the molecular formula C8H17N and a molecular weight of 127.23 g/mol. Specific spectroscopic data, such as NMR and IR, would require further investigation and analysis beyond the scope of these articles.

A: Azacyclononane serves as a versatile building block for synthesizing larger, more complex molecules. For instance, it has been used in the preparation of oxonanes and azonanes through a procedure involving Birch reduction, selective hydrogenation, and oxidation. [, ] Additionally, it acts as a precursor in synthesizing substituted beta-amino ketones and alpha-amino alcohols via the Mannich reaction. []

A: Research indicates that Azacyclononane exhibits conformational flexibility. Electron spin resonance (ESR) studies of nitroxide radicals derived from Azacyclononane reveal a complex alternating line-width effect in their spectra, suggesting conformational effects within the medium-sized ring. [] This flexibility is further supported by crystallographic studies of metal complexes where the ligand adopts strained conformations to accommodate the coordination geometry of the metal ion. []

A: Azacyclononane can act as a ligand, forming complexes with various metal ions. For example, it forms complexes with iron in both its +2 and +3 oxidation states. [] In the case of palladium(II), it coordinates through both nitrogen and sulfur donor atoms, forming a complex with a distorted tetrahedral geometry. [] This complexation behavior is also observed with silver(I) ions, with the stability of the complexes primarily dictated by the number of sulfur donor atoms in the ligand. []

A: Derivatives of Azacyclononane, specifically those with oligo(benzoate) functionalities, have been investigated for their liquid crystal properties. These derivatives can display various mesophases, including nematic, smectic, and even columnar hexagonal phases near room temperature. [] These characteristics make them potentially suitable for applications in areas like displays and sensors.

A: Yes, Azacyclononane plays a crucial role in the synthesis of various natural products, particularly alkaloids. For example, it is a key intermediate in the total synthesis of Lycopodium alkaloids like palhinine A, palhinine D, and their C3-epimers. [, ] It is also crucial in the synthesis of fawcettimine and lycoposerramine-B, highlighting its significance in constructing the azonane framework present in these alkaloids. []

ANone: A variety of analytical methods are employed to characterize and quantify Azacyclononane and its derivatives. These include:

- X-ray crystallography: Used to determine the three-dimensional structure of Azacyclononane derivatives and their metal complexes. [, , , ]

- Electron spin resonance (ESR) spectroscopy: Provides insights into the conformational dynamics of Azacyclononane-derived radicals. []

- Nuclear magnetic resonance (NMR) spectroscopy: Useful for characterizing the structure and studying the interactions of Azacyclononane derivatives with metal ions. []

- High-performance liquid chromatography (HPLC): Employed to separate and quantify Azacyclononane oligomers that migrate from food packaging materials. []

- Gas chromatography-mass spectrometry (GC-MS): Used to identify and quantify volatile compounds, including Azacyclononane derivatives, that migrate from packaging materials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。